

Ethylenebis(dicyclohexylphosphine) physical data and solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,2- <i>Bis(dicyclohexylphosphino)ethane</i>
Cat. No.:	B1585223

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Solubility Properties of Ethylenebis(dicyclohexylphosphine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical data and solubility profile of Ethylenebis(dicyclohexylphosphine), a bidentate phosphine ligand pivotal in various catalytic processes. The information herein is curated to support research and development activities where this compound is utilized.

Physical Data

Ethylenebis(dicyclohexylphosphine), also known as **1,2-Bis(dicyclohexylphosphino)ethane**, is a white to off-white crystalline solid at room temperature.[\[1\]](#)[\[2\]](#) Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Appearance	White to off-white powder or crystals	[1] [2]
Molecular Formula	C ₂₆ H ₄₈ P ₂	[1] [3]
Molecular Weight	422.61 g/mol	[1] [3]
Melting Point	92.5-97 °C	[1] [2]
Flash Point	>110 °C	[1]
Purity	≥98%	[1]
CAS Number	23743-26-2	[1] [3]
IUPAC Name	dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane	[1] [3]

Solubility Profile

The solubility of Ethylenebis(dicyclohexylphosphine) is dictated by its molecular structure, which features large, nonpolar dicyclohexyl groups and a bidentate phosphine core. This composition renders it insoluble in aqueous solutions.[\[1\]](#) While specific quantitative solubility data in organic solvents is not readily available in the literature, a qualitative solubility profile can be inferred based on its structural characteristics and the behavior of similar phosphine ligands. It is expected to be soluble in common nonpolar and moderately polar aprotic organic solvents.

Solvent	Predicted Solubility	Rationale
Water	Insoluble	Highly nonpolar structure due to cyclohexyl groups.
Toluene	Soluble	"Like dissolves like" principle; both are nonpolar.
Hexane	Soluble	Both are nonpolar hydrocarbons.
Tetrahydrofuran (THF)	Soluble	A common solvent for organometallic reactions, suitable for phosphine ligands.
Dichloromethane	Soluble	A versatile solvent for a wide range of organic compounds.
Methanol	Sparingly Soluble	The polarity of methanol may limit the solubility of the nonpolar ligand.
Ethanol	Sparingly Soluble	Similar to methanol, its polarity may hinder dissolution.
Acetone	Sparingly Soluble	Moderately polar, may have limited capacity to dissolve the compound.

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the physical and solubility properties of Ethylenebis(dicyclohexylphosphine).

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.^[4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)[4]
- Spatula

Procedure:

- Ensure the sample of Ethylenebis(dicyclohexylphosphine) is dry and finely powdered.[5]
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
- Place the capillary tube into the heating block of the melting point apparatus.[7]
- Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.[7]
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid is observed (the onset of melting).[7]
- Record the temperature at which the entire sample has completely melted into a clear liquid. [7]
- The recorded temperature range is the melting point of the sample.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. ^{31}P NMR is particularly useful for confirming the identity and purity of phosphine ligands.[8][9]

Apparatus:

- NMR spectrometer with a broadband probe
- NMR tubes

- Deuterated solvent (e.g., CDCl_3 , C_6D_6)
- Reference standard (e.g., 85% H_3PO_4 in a sealed capillary)[9]

Procedure for ^{31}P NMR:

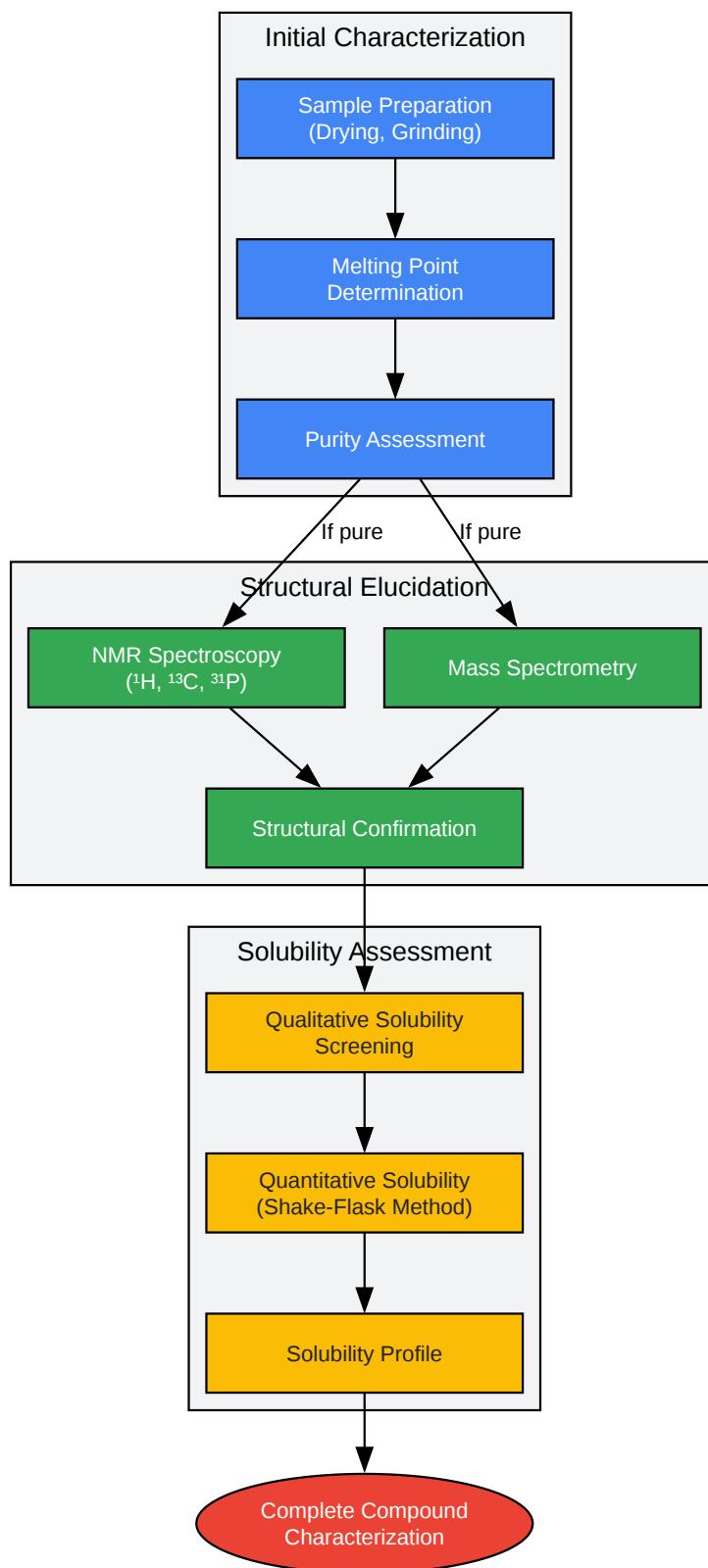
- Dissolve approximately 10-20 mg of Ethylenebis(dicyclohexylphosphine) in a suitable deuterated solvent in an NMR tube.
- If an external reference is used, place a sealed capillary containing 85% phosphoric acid into the NMR tube.[9]
- Place the NMR tube in the spectrometer.
- Tune the probe to the ^{31}P frequency.
- Acquire the spectrum, typically with ^1H decoupling to simplify the spectrum to a singlet for this symmetric molecule.[8]
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the 85% H_3PO_4 signal at 0 ppm.

Solubility Determination (Shake-Flask Method)

This protocol outlines a general method for determining the solubility of a solid compound in a given solvent at a specific temperature. Given that Ethylenebis(dicyclohexylphosphine) can be air-sensitive, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][10]

Apparatus:

- Vials with screw caps and septa
- Constant temperature shaker or water bath
- Syringes and needles


- Analytical balance
- Filtration unit (e.g., syringe filter)
- Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

- Add an excess amount of solid Ethylenebis(dicyclohexylphosphine) to a vial under an inert atmosphere. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[\[11\]](#)
- Add a known volume of the desired organic solvent to the vial under an inert atmosphere.
- Seal the vial tightly and place it in a constant temperature shaker or water bath.
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the vial to stand at the constant temperature to let the excess solid settle.
- Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.
- Dilute the collected sample with a known volume of the solvent to a concentration suitable for analysis.
- Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of the dissolved compound.
- Calculate the solubility from the concentration of the saturated solution.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of Ethylenebis(dicyclohexylphosphine).

[Click to download full resolution via product page](#)

Caption: Workflow for the physical and chemical characterization of Ethylenebis(dicyclohexylphosphine).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Bis(dicyclohexylphosphino)ethane | Ethylenebis(dicyclohexylphosphine) | C26H48P2 - Ereztech [ereztech.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Bis(dicyclohexylphosphino)ethane | C26H48P2 | CID 534202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Ethylenebis(dicyclohexylphosphine) physical data and solubility]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585223#ethylenebis-dicyclohexylphosphine-physical-data-and-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com